molecular formula C10H9BrF4S B14072559 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14072559
M. Wt: 317.14 g/mol
InChI Key: PUKLYWOAFKBEOH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9BrF4S

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromopropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

PUKLYWOAFKBEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCBr)SC(F)(F)F

Origin of Product

United States

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